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molecular formula C7H10Cl2N4 B021183 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine CAS No. 27282-85-5

2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine

Cat. No. B021183
M. Wt: 221.08 g/mol
InChI Key: ASPFUMMXOGOLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06514485B1

Procedure details

—400 ml of acetone cooled to 0° C. are added, under nitrogen stream, with 92.3 g of 2,4,6-trichloro-1,3,5-triazine, then with 38 g of tert-butylamine, always keeping the temperature at about 0° C. After keeping the resulting mixture at this temperature for 30 minutes, 66.7 g of a 30% NaOH aqueous solution, then 400 ml of water are dropped therein, and the resulting mixture is stirred for 1 hour at 0° C. After filtration and washing with water to neutral pH, the resulting precipitate is dried to obtain 108 g of 2-tert-butylamino-4,6-dichloro-1,3,5-triazine. M.p. 129-30° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
92.3 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)=O.Cl[C:6]1[N:11]=[C:10]([Cl:12])[N:9]=[C:8]([Cl:13])[N:7]=1.[C:14]([NH2:18])([CH3:17])([CH3:16])[CH3:15].[OH-].[Na+]>O>[C:14]([NH:18][C:6]1[N:11]=[C:10]([Cl:12])[N:9]=[C:8]([Cl:13])[N:7]=1)([CH3:17])([CH3:16])[CH3:15] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
92.3 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)Cl
Step Three
Name
Quantity
38 g
Type
reactant
Smiles
C(C)(C)(C)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred for 1 hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added, under nitrogen stream
CUSTOM
Type
CUSTOM
Details
at about 0° C
CUSTOM
Type
CUSTOM
Details
for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washing with water to neutral pH
CUSTOM
Type
CUSTOM
Details
the resulting precipitate is dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)NC1=NC(=NC(=N1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 108 g
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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